3-Amino-4-isothiazolecarboxylic acid
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Overview
Description
3-Amino-4-isothiazolecarboxylic acid is not directly mentioned in the provided papers. However, the papers discuss various amino-substituted heterocyclic compounds, such as triazoles and thiazoles, which are structurally related to isothiazolecarboxylic acids. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves several strategies, including solid-phase synthesis for 3-amino-1,2,4-triazoles , ruthenium-catalyzed cycloaddition for triazole amino acids , and palladium-mediated α-arylation for aminopyrazoles . These methods highlight the importance of regioselectivity and the use of protective groups in the synthesis of amino-substituted heterocycles.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structures of various amino-substituted heterocycles. For instance, the crystal structures of 4-amino-1,2,4-triazole compounds with different dicarboxylic acids have been elucidated, showing the formation of hydrogen-bonded chains and layers . Similarly, the structures of an isomeric pair of 3-methylthio-5-amino-1,2,4-triazoles have been established, demonstrating the influence of substituents on the orientation of bonds in the triazole ring .
Chemical Reactions Analysis
The reactivity of amino-substituted heterocycles can be complex, as seen in the Dimroth rearrangement of 4-amino-3-benzyl-1,2,3-triazole derivatives, which can be manipulated for preparative purposes . Additionally, the formation of molecular adducts with heterocyclic carboxylic acids indicates the potential for diverse chemical interactions involving amino-substituted heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of amino-substituted heterocycles are influenced by their molecular structures. For example, the vibrational spectra and non-linear optical properties of 4-amino-1,2,4-triazole compounds have been studied, revealing insights into their hydrogen bonding and electronic properties . The spectroscopic and computational studies of aminothiazole derivatives further emphasize the role of hydrogen bonding and electronic factors in determining the properties of these compounds .
Scientific Research Applications
Immunological Activity
3-Amino-4-isothiazolecarboxylic acid derivatives, specifically 4 and 5-substituted derivatives of 3-methyl-4-isothiazolecarboxylic acid with aminoacylamino groups in the isothiazole ring, have been found to exhibit immunological activity. These compounds were investigated for their effects on the humoral immune response, delayed type hypersensitivity reaction, and the proliferative response of splenocytes in a mouse model (Lipnicka & Zimecki, 2007). Additionally, amides of 5‐substituted 3‐methyl‐4‐isothiazolecarboxylic acid demonstrated similar immunotropic activities (Lipnicka et al., 2005).
Pharmacological Activity
The pharmacological properties of various isothiazole derivatives have been studied extensively. For instance, certain derivatives of 5‐(4‐chlorobenzoyl)amino‐3‐methyl‐4‐isothiazolecarboxylic acid showed significant anti-inflammatory activity in specific tests. The impact of different structural modifications on their biological activity was also examined (Regiec et al., 2006).
Industrial Applications
3- and 4-amino-1,2,4-triazoles, closely related to 3-amino-4-isothiazolecarboxylic acid in structure and properties, are used extensively in industries for fine organic synthesis. They are integral in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their applications also extend to the production of analytical reagents, flotation reagents, and materials used in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-1,2-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H2,5,6)(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLLMKJGLPMRAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-isothiazolecarboxylic acid |
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